![molecular formula C21H20ClN3O2S B2926575 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034373-95-8](/img/structure/B2926575.png)
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of the compound isC21H20ClN3O2S
and it has a molecular weight of 413.92
. Chemical Reactions Analysis
The synthesis of similar piperazine derivatives involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacological Potential
Molecular Interaction Studies : Research on similar compounds has provided insights into their molecular interactions with biological receptors, such as the CB1 cannabinoid receptor. These studies involve detailed conformational analysis and development of pharmacophore models to understand the steric and electrostatic interactions crucial for binding affinity and activity (Shim et al., 2002).
Selective Estrogen Receptor Modulators (SERMs) : Another area of application involves the design of selective estrogen receptor modulators (SERMs), where structural modifications of related compounds have shown increased estrogen antagonist potency. This research has implications for the development of therapeutics targeting estrogen-dependent conditions (Palkowitz et al., 1997).
Antimicrobial and Antifungal Activities
Antimicrobial Activities : Compounds with the piperazine moiety have been synthesized and tested for their antimicrobial properties. Novel syntheses involving the compound or its derivatives showed variable and modest activity against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel et al., 2011; Bektaş et al., 2007).
Antifungal Activities : Research on triazole analogues of piperazine, including compounds with structural similarities, demonstrated significant inhibition of bacterial growth. This suggests their utility in developing new antifungal therapies (Nagaraj et al., 2018).
Drug Discovery and Development
Calcium Channel Blockers : A novel compound acting as a T-type calcium channel blocker was identified, showcasing the therapeutic potential in pain relief and analgesic applications in neuropathic pain models. This line of research underscores the utility of such compounds in the discovery of new pain management drugs (Noh et al., 2011).
Anti-Mycobacterial Chemotypes : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold was identified as a new anti-mycobacterial chemotype, with several derivatives showing promising activity against Mycobacterium tuberculosis. This discovery opens avenues for new treatments for tuberculosis (Pancholia et al., 2016).
HIV Entry Inhibitors : Research on allosteric noncompetitive HIV entry inhibitors has revealed the potential of structurally related compounds in blocking the CCR5 receptor, offering insights into novel mechanisms for preventing HIV entry into cells (Watson et al., 2005).
Propiedades
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-15-2-5-17(22)14-19(15)24-9-11-25(12-10-24)20(26)16-3-6-18(7-4-16)27-21-23-8-13-28-21/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMMNXHMQDWSQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.